molecular formula C11H13ClO B154879 4-tert-Butylbenzoyl chloride CAS No. 1710-98-1

4-tert-Butylbenzoyl chloride

Cat. No.: B154879
CAS No.: 1710-98-1
M. Wt: 196.67 g/mol
InChI Key: WNLMYNASWOULQY-UHFFFAOYSA-N
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Description

4-tert-Butylbenzoyl chloride, also known as 4-(1,1-dimethylethyl)benzoyl chloride, is an organic compound with the molecular formula C11H13ClO. It is a clear, colorless to slightly yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemical products .

Scientific Research Applications

4-tert-Butylbenzoyl chloride is utilized in various scientific research applications, including:

Safety and Hazards

4-tert-Butylbenzoyl chloride is a hazardous chemical. It causes severe skin burns and eye damage . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . Contact with water liberates toxic gas . It produces flammable gases on contact with water . Containers may explode when heated .

Future Directions

4-tert-Butylbenzoyl chloride has been used in the synthesis of 9,9?-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . It is also used in the preparation of 2- (4-tert-butylphenyl)-5- (4-methoxyphenyl)-1,3,4-oxadiazole . Future research could explore other potential applications of this compound.

Mechanism of Action

Target of Action

4-tert-Butylbenzoyl chloride is primarily used as a reactant in organic synthesis

Mode of Action

The compound is often used in Friedel-Crafts acylation reactions, where it acts as an acylating agent . In these reactions, this compound interacts with other molecules, such as mesitylene, to form new compounds .

Biochemical Pathways

As a reactant in organic synthesis, this compound is involved in the formation of various compounds. For example, it has been used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . These compounds can have various downstream effects depending on their structure and properties.

Result of Action

The primary result of this compound’s action is the formation of new compounds through chemical reactions . The specific molecular and cellular effects would depend on the properties of these resulting compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it reacts with water , so it must be stored in a dry environment . Additionally, it should be kept away from heat, sparks, and flame . These factors can influence the compound’s reactivity, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

It is known that it can participate in Friedel-Crafts acylation reactions . This suggests that it could potentially interact with enzymes, proteins, and other biomolecules that catalyze or are involved in these types of reactions.

Molecular Mechanism

It is known to participate in Friedel-Crafts acylation reactions , which involve the formation of a carbon-carbon bond between an aromatic compound and an acyl group. This suggests that it may interact with biomolecules through covalent bonding, potentially leading to changes in their function or activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with oxalyl chloride or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as distillation under reduced pressure to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylbenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water.

    Catalysts: Aluminum chloride, iron(III) chloride.

    Solvents: Dichloromethane, toluene.

Major Products:

Comparison with Similar Compounds

  • 4-Methoxybenzoyl chloride
  • 4-Fluorobenzoyl chloride
  • o-Toluoyl chloride
  • Benzoyl chloride

Comparison: 4-tert-Butylbenzoyl chloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity compared to other benzoyl chlorides. This steric effect can affect the rate and selectivity of reactions, making it a valuable compound in specific synthetic applications .

Properties

IUPAC Name

4-tert-butylbenzoyl chloride
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InChI

InChI=1S/C11H13ClO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLMYNASWOULQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
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DSSTOX Substance ID

DTXSID0061903
Record name Benzoyl chloride, 4-(1,1-dimethylethyl)-
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Molecular Weight

196.67 g/mol
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Physical Description

Clear very slightly yellow liquid; [Acros Organics MSDS]
Record name 4-tert-Butylbenzoyl chloride
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CAS No.

1710-98-1
Record name 4-tert-Butylbenzoyl chloride
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Record name Benzoyl chloride, 4-(1,1-dimethylethyl)-
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Record name Benzoyl chloride, 4-(1,1-dimethylethyl)-
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Record name Benzoyl chloride, 4-(1,1-dimethylethyl)-
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Record name 4-tert-butylbenzoyl chloride
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Synthesis routes and methods

Procedure details

A mixture of 4-tert-butylbenzoic acid (1000 g, 5.6 mol) in sulfurous dichloride (1.5 L) was refluxed for 3 hours. Then the mixture was concentrated in vacuo, and the crude 101a was used in next step without further purification.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 4-tert-Butylbenzoyl chloride in synthetic chemistry?

A1: this compound is primarily used as a reagent in acylation reactions. Research demonstrates its effectiveness in Friedel-Crafts acylations, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction mechanism allows for the introduction of the 4-tert-butylbenzoyl group onto aromatic rings, forming various derivatives. [, ] For example, it has been successfully employed in the synthesis of a novel phosphorescent iridium (III) complex [] and in the modification of amoxicillin to create 4-tert-butylbenzoyl amoxicillin [].

Q2: How does the structure of this compound influence its reactivity in Friedel-Crafts acylations?

A2: The reactivity of this compound in Friedel-Crafts acylations is influenced by the presence of both the electron-withdrawing chloride leaving group and the electron-donating tert-butyl group. The chloride readily departs upon interaction with Lewis acids like AlCl3, forming a resonance-stabilized acylium ion. While the tert-butyl group itself is electron-donating, its steric bulk hinders the approach of nucleophiles, potentially influencing the regioselectivity of the acylation reaction. [] Further research is needed to fully elucidate the steric and electronic contributions of the tert-butyl group on reaction outcomes.

Q3: Have there been any studies exploring the biological activity of compounds derived from this compound?

A3: Yes, research has explored the antibacterial activity of 4-tert-butylbenzoyl amoxicillin, a derivative synthesized using this compound. The study compared its efficacy against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus using the paper disk diffusion method. Results indicated that while 4-tert-butylbenzoyl amoxicillin exhibited activity against these bacteria, it was classified as a less effective antibiotic agent compared to the parent amoxicillin molecule. [] This suggests that further research is necessary to fully understand the structure-activity relationships and optimize the antibacterial properties of similar derivatives.

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?

A4: Various spectroscopic and analytical methods are employed to characterize this compound and its derivatives. These include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 13C NMR are valuable for elucidating the structure and confirming the presence of characteristic functional groups. [, ]
  • Mass spectrometry: This technique is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural information. []
  • Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands. []
  • Elemental analysis: This method confirms the chemical composition of the compound by determining the percentage of each element present. []

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